molecular formula C8H9NO3 B1215725 2-Hydroxyethyl nicotinate CAS No. 3612-80-4

2-Hydroxyethyl nicotinate

Cat. No. B1215725
CAS RN: 3612-80-4
M. Wt: 167.16 g/mol
InChI Key: OMMRNSLAFWRKOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Hydroxyethyl nicotinate and related compounds involves multiple chemical pathways. For instance, the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate has been achieved, showcasing the compound's complex synthetic route and the mechanism of its formation (Zhou et al., 2008). Another example includes the hydrothermal synthesis of nickel nicotinate coordination polymers, illustrating the versatility of nicotinate derivatives in forming structured materials (Wasson & LaDuca, 2007).

Molecular Structure Analysis

The molecular structure of nicotinate derivatives, including 2-Hydroxyethyl nicotinate, has been extensively studied using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. For example, the crystal structure of bis(nicotinamide) m-hydroxybenzoate complexes reveals insights into the binding modes and molecular arrangements of nicotinate compounds (Köse & Necefoğlu, 2008).

Chemical Reactions and Properties

2-Hydroxyethyl nicotinate participates in various chemical reactions, displaying unique properties. The cleavage of the C–S bond in the hydrazination of nicotinate derivatives is a notable reaction that highlights the compound's reactivity and the unexpected pathways it can undergo (Nordin et al., 2016).

Physical Properties Analysis

The physical properties of 2-Hydroxyethyl nicotinate, such as its thermal behavior, solubility, and phase transitions, are critical for its application in various fields. Studies on the hydroxypropylmethylcellulose-nicotinamide binary system provide insights into the thermal and solubility properties of nicotinate derivatives (Hino & Ford, 2001).

Scientific Research Applications

  • Photoreactivity of Nicotinic Acid and Derivatives : Nicotinic acid and its derivatives, including 2-Hydroxyethyl nicotinate, show varied photoreactivity based on the solvent and solution acidity. They undergo photo-hydroxylation in aqueous solutions and photo-ethylation in ethanol solutions. This characteristic is significant for understanding their behavior under different environmental conditions and could have implications in photodynamic therapy and photochemistry research (Takeuchi et al., 1974).

  • Binding and Hydrolysis by Human Serum Albumin : Research on nicotinate esters, including 2-Hydroxyethyl nicotinate, has shown how they bind to and are hydrolyzed by human serum albumin. Understanding this interaction is crucial for drug delivery systems and pharmacokinetics, as it impacts the distribution and metabolism of the compounds in the body (Steiner et al., 1992).

  • Retinoprotective Effects : A study on 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, a related compound, showed promising results in improving retinal microcirculation and resistance to ischemia. This suggests potential applications in ophthalmology, particularly in treating conditions related to retinal health (Peresypkina et al., 2020).

  • Application in Nicotinate Synthesis : The removal of auxiliaries such as 2-oxazolidinone and 2-hydroxyethylamine in the synthesis of planar-chiral nicotinate was demonstrated to be effective in a methoxide–carbonate system. This has implications in synthetic organic chemistry, particularly in the efficient synthesis of chiral compounds (Kanomata et al., 2003).

  • Encapsulation in Electrospun Fibers for Drug Delivery : Research has shown the successful encapsulation of nicotinamide, a derivative of nicotinic acid, into electrospun fibers. This method can control the release of the compound and has potential applications in topical drug delivery systems for skin disorders (Nada et al., 2016).

  • Stability and Decomposition in Aqueous Solution : The stability and decomposition mechanism of N-(2-hydroxyethyl) nicotinamide nitrate (ester) in aqueous solutions were studied, revealing important information about the stability and shelf-life of pharmaceutical formulations containing this compound (Nagai et al., 1984).

  • Role in Nicotinate Fermentation : Structural and kinetic properties of a beta-hydroxyacid dehydrogenase involved in nicotinate fermentation were studied. This enzyme is part of the anaerobic nicotinate fermentation pathway and its understanding is relevant for biotechnological applications in energy production and waste treatment (Reitz et al., 2008).

properties

IUPAC Name

2-hydroxyethyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-4-5-12-8(11)7-2-1-3-9-6-7/h1-3,6,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMRNSLAFWRKOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189697
Record name Etofibrate 2-hydroxymethylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etofibrate 2-hydroxymethylnicotinate

CAS RN

3612-80-4
Record name 3-Pyridinecarboxylic acid, 2-hydroxyethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3612-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etofibrate 2-hydroxymethylnicotinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003612804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etofibrate 2-hydroxymethylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
ER Garrett, P Altmayer - Journal of pharmaceutical sciences, 1985 - Elsevier
… , nicotinic acid, and 2-hydroxyethyl nicotinate (5) occurred at … concentration of the monoester 2-hydroxyethyl nicotinate (5) … No etofibrate, 2-hydroxyethyl nicotinate, or 3 was observed …
Number of citations: 4 www.sciencedirect.com
P Altmayer, ER Garrett - Journal of pharmaceutical sciences, 1983 - Wiley Online Library
Etofibrate (I), the ethylene glycol diester of clofibric and nicotinic acids, degrades almost equally through both half‐esters with half‐lives of ∼10 and 1 min in fresh dog and human …
Number of citations: 14 onlinelibrary.wiley.com
A El-Gindy, GM Hadad, WMM Mahmoud - Journal of pharmaceutical and …, 2007 - Elsevier
… These two peaks suggested to be CE and NE as 2-hydroxyethyl 2-(p-chlorophenoxy)-2-methylpropanoate and 2-hydroxyethyl nicotinate, respectively, as represented in Scheme 1. …
Number of citations: 7 www.sciencedirect.com
F Seufert, M Kuhn, M Hein, M Weiwad, M Vivoli… - Bioorganic & Medicinal …, 2016 - Elsevier
The bacteria Burkholderia pseudomallei and Legionella pneumophila cause severe diseases like melioidosis and Legionnaire’s disease with high mortality rates despite antibiotic …
Number of citations: 19 www.sciencedirect.com
JW Treadgold - 2012 - spiral.imperial.ac.uk
The presence of pharmaceuticals and personal care products (PPCPs) and their potential to induce adverse biological effects in aquatic environments has been the subject of increased …
Number of citations: 2 spiral.imperial.ac.uk
H Sharghi, MH Sarvari - The Journal of Organic Chemistry, 2003 - ACS Publications
Al 2 O 3 /MeSO 3 H (AMA) was found to be an extremely efficient reagent for the conversion of aromatic aldehydes and diols to glycol monoesters. The remarkable selectivity achieved …
Number of citations: 45 pubs.acs.org
H Sharghi, MH Sarvari - Tetrahedron, 2003 - Elsevier
A new facile method for monoesterification of diols has been developed. A variety of diols, in particular oligoethylene glycols, were selectively monoesterified in excellent yields by …
Number of citations: 87 www.sciencedirect.com
M Rezigue - 2010 - Jordan University of Science and …
Number of citations: 0

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